molecular formula C11H11FO3 B14281317 Benzyl 2-fluoro-3-oxobutanoate CAS No. 139101-19-2

Benzyl 2-fluoro-3-oxobutanoate

Cat. No.: B14281317
CAS No.: 139101-19-2
M. Wt: 210.20 g/mol
InChI Key: NJIJUVHRWBGFTE-UHFFFAOYSA-N
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Description

Benzyl 2-fluoro-3-oxobutanoate ( 1547833-08-8) is a chemical compound with the molecular formula C11H11FO3 . This ester is characterized by a fluorine atom at the 2-position of the 3-oxobutanoate chain, a feature that is of significant interest in medicinal chemistry and organic synthesis. The introduction of fluorine can dramatically alter a molecule's electronic properties, metabolic stability, and binding affinity, making fluorinated analogs valuable tools in the design of new pharmaceutical agents and complex organic molecules . As a building block, it is used in various research applications, including the synthesis of more complex structures for drug discovery and development. This product is strictly for Research Use Only (RUO) and is supplied with this understanding. RUO products are intended for utilization in research procedures within laboratory settings and are not intended for the diagnostic, therapeutic, or prophylactic treatment of humans or animals . They are not subject to evaluation for accuracy, specificity, or precision by regulatory authorities. It is the responsibility of the researcher to ensure proper handling and use in accordance with their institution's safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

139101-19-2

Molecular Formula

C11H11FO3

Molecular Weight

210.20 g/mol

IUPAC Name

benzyl 2-fluoro-3-oxobutanoate

InChI

InChI=1S/C11H11FO3/c1-8(13)10(12)11(14)15-7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3

InChI Key

NJIJUVHRWBGFTE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C(=O)OCC1=CC=CC=C1)F

Origin of Product

United States

Synthetic Methodologies for Benzyl 2 Fluoro 3 Oxobutanoate and Analogous α Fluoro β Keto Esters

Conventional Synthetic Routes to α-Fluoro-β-Keto Esters

Conventional methods for synthesizing α-fluoro-β-keto esters have historically relied on direct fluorination of pre-formed substrates or the assembly of the molecule from fluorinated precursors. These techniques form the foundational basis for the synthesis of this compound class.

Electrophilic Fluorination Strategies for β-Keto Ester Substrates

Direct electrophilic fluorination is one of the most common methods for the synthesis of α-fluoro-β-keto esters. This strategy involves the reaction of a β-keto ester enolate, or its enol form, with an electrophilic fluorine source ("F+"). The active methylene (B1212753) group between the two carbonyl functions of the β-keto ester is readily deprotonated to form a nucleophilic enolate, which then attacks the electrophilic fluorine atom of the fluorinating agent.

Commonly employed electrophilic fluorinating agents include N-fluorosulfonimides, such as N-fluorobenzenesulfonimide (NFSI), and quaternary ammonium (B1175870) salts like Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). mdpi.comnih.govacs.orgresearchgate.net The choice of reagent and reaction conditions, such as solvent and temperature, can significantly influence the yield and selectivity of the reaction. For instance, the fluorination of acyl Meldrum's acid derivatives with Selectfluor™ provides versatile α-fluoro-tricarbonyl compounds, which can subsequently be converted to α-fluoro-β-keto esters upon reaction with an alcohol. researchgate.networktribe.com

The general mechanism involves the formation of the enolate of the starting β-keto ester, such as benzyl (B1604629) 3-oxobutanoate, which then attacks the electrophilic fluorine of the N-F reagent, displacing the nitrogen-containing leaving group and forming the C-F bond at the α-position.

Table 1: Examples of Electrophilic Fluorinating Agents

Reagent NameAbbreviationTypical Substrate
N-FluorobenzenesulfonimideNFSIβ-Keto esters, β-Diketones
Selectfluor®F-TEDA-BF4β-Keto esters, Acyl Meldrum's Acid

Nucleophilic Fluorination Approaches for Precursors

In contrast to electrophilic methods, nucleophilic fluorination involves the reaction of a substrate containing a good leaving group at the α-position with a nucleophilic fluoride (B91410) source (e.g., F⁻). This represents an umpolung, or reversal of polarity, compared to the more common electrophilic approach. mdpi.com

A notable method in this category is the treatment of α-diazo-β-ketoesters with hydrofluoric acid (HF) or its equivalents, like tetrafluoroboric acid (HBF₄). acsgcipr.org In this reaction, the diazo group is protonated and subsequently displaced by the fluoride anion. For example, benzyl 2-diazo-3-oxobutanoate can serve as a direct precursor to benzyl 2-fluoro-3-oxobutanoate. This approach avoids the use of highly reactive "F+" sources. Other nucleophilic fluoride sources like potassium fluoride (KF) and cesium fluoride (CsF) can also be used, often in conjunction with phase-transfer catalysts to enhance the solubility and reactivity of the fluoride salt. tcichemicals.comnih.govrsc.org

Another strategy is the oxidative fluorination using a nucleophilic fluoride source like triethylamine (B128534) trihydrofluoride (Et₃N·3HF) in the presence of an oxidant, which generates an electrophilic fluorine species in situ. mdpi.com

Reformatsky Reactions in the Synthesis of α-Fluoro-β-Keto Esters

The Reformatsky reaction provides an indirect route to α-fluoro-β-keto esters. byjus.com The classic reaction involves the condensation of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc. wikipedia.org To synthesize α-fluoro-β-keto esters, the process typically starts with an α-bromo- or α-iodofluoroacetate, such as ethyl bromofluoroacetate. nih.gov

The reaction proceeds via the formation of an organozinc reagent, known as a Reformatsky enolate, which then adds to a carbonyl compound. This initially yields an α-fluoro-β-hydroxy ester. ethz.ch Subsequent oxidation of the resulting secondary alcohol functionality is required to produce the target α-fluoro-β-keto ester. alaska.edu This two-step sequence is a reliable method for accessing these structures, offering good tolerance for various functional groups. byjus.com The use of catalysts like cerium(III) chloride can improve yields in the initial Reformatsky step. nih.gov

Condensation Reactions Utilizing Fluorinated Building Blocks

An alternative to placing the fluorine atom onto a pre-existing backbone is to construct the α-fluoro-β-keto ester framework using smaller, readily available fluorinated building blocks. This approach is particularly useful for introducing fluorine at an early stage of a synthetic sequence.

One such method is the Claisen-type condensation. For example, the condensation of a fluoroalkylated ester with a ketone in the presence of a strong base can yield the desired product. researchgate.net Another versatile method involves the reaction of fluorinated acyl Meldrum's acid derivatives with nucleophiles. Reaction of these activated tricarbonyl compounds with an alcohol, such as ethanol (B145695) or benzyl alcohol, in the presence of a mild base leads to the ring-opening of the Meldrum's acid moiety and the formation of the corresponding α-fluoro-β-keto ester in high yield. worktribe.com This method provides a straightforward route from a common fluorinated intermediate to a variety of ester derivatives.

Catalytic Approaches to α-Fluoro-β-Keto Esters

The development of catalytic methods, particularly asymmetric catalysis, has revolutionized the synthesis of α-fluoro-β-keto esters, enabling the efficient production of enantiomerically enriched compounds. These methods often offer higher efficiency, milder reaction conditions, and lower waste compared to conventional routes.

Metal-Catalyzed Fluorination of β-Keto Esters

A wide range of transition metals has been employed to catalyze the electrophilic fluorination of β-keto esters. These catalysts typically function as Lewis acids, coordinating to the β-keto ester to facilitate the formation of a metal enolate. This chiral enolate then reacts with an electrophilic fluorine source, with the chiral ligand environment controlling the stereochemical outcome of the reaction.

Titanium: A pioneering system in this field utilizes a chiral titanium-TADDOLate complex as the catalyst. mdpi.comacs.orgbeilstein-journals.org This system, developed by Togni and coworkers, effectively catalyzes the asymmetric fluorination of various β-keto esters, including those with bulky benzyl ester groups, achieving high enantiomeric excesses (ee). epa.govnih.gov The reaction typically uses Selectfluor® or NFSI as the fluorine source. beilstein-journals.org

Copper: Chiral copper(II) complexes are also highly effective catalysts for this transformation. Ligands such as bis(oxazolines) (Box) and spiro oxazolines (SPYMOX) have been successfully used in combination with copper(II) triflate (Cu(OTf)₂). thieme-connect.comthieme-connect.combeilstein-journals.org These systems can achieve high yields and enantioselectivities for both cyclic and acyclic β-keto esters. thieme-connect.com Innovative approaches, such as using a ball mill, have enabled fast, solvent-free, and highly enantioselective fluorinations with low catalyst loadings. rsc.org

Palladium: Palladium catalysis offers another powerful tool for the enantioselective fluorination of β-keto esters. Chiral palladium complexes, often featuring BINAP or similar phosphine (B1218219) ligands, can promote the reaction with excellent enantioselectivity (up to 94% ee). nih.govacs.org A key advantage of some palladium-catalyzed systems is their compatibility with environmentally benign solvents like ethanol. nih.govacs.org

Other Metals: Research has also explored catalysts based on other metals. Cobalt complexes with salen-type ligands, beilstein-journals.org nickel complexes with DBFOX ligands, acs.orgnih.gov iron-salan complexes, beilstein-journals.org and europium-pybox complexes mdpi.com have all been reported to catalyze the asymmetric fluorination of β-keto esters with varying degrees of success.

Table 2: Overview of Metal-Catalyzed Asymmetric Fluorination of β-Keto Esters

Metal CatalystChiral Ligand TypeFluorinating AgentTypical SolventReported ee (%)Reference
TitaniumTADDOLSelectfluor®, NFSIAcetonitrileup to 91% beilstein-journals.orgepa.gov
CopperBis(oxazoline), Spiro OxazolineNFSIToluene, Solvent-freeup to 99% thieme-connect.comrsc.org
PalladiumBINAP derivativesNFSIEthanol, THF83-94% nih.govacs.org
NickelDBFOXNFSITHFup to 99% acs.orgnih.gov
EuropiumPyboxNFSIDichloromethaneup to 99% mdpi.com

Organocatalytic Strategies for α-Fluorination

Organocatalysis provides a metal-free alternative for the enantioselective α-fluorination of β-keto esters, often utilizing readily available and environmentally benign catalysts.

Phase-transfer catalysis (PTC) has been successfully applied to the enantioselective fluorination of β-keto esters. mdpi.comresearchgate.net The first example utilized quaternary ammonium salts derived from cinchonine (B1669041) to promote the reaction between β-keto esters and NFSI under mild, biphasic conditions. researchgate.netacs.orgnih.govbeilstein-journals.org This approach afforded α-fluoro β-keto esters in high yields with moderate to good enantioselectivity. acs.org Subsequently, chiral bifunctional phase-transfer catalysts based on binaphthyl derivatives have been developed, achieving excellent yields and enantioselectivities (up to 98% ee) for the fluorination of tert-butyl 1-indanone-2-carboxylates. mdpi.comresearchgate.netrsc.org

Catalyst TypeSubstrate TypeFluorinating AgentMax. Enantiomeric Excess (ee)Reference
Cinchonine-derived quaternary ammonium saltCyclic and acyclic β-keto estersNFSIup to 85:15 er acs.orgbeilstein-journals.org
Binaphthyl-derived bifunctional catalystt-Butyl 1-indanone-2-carboxylatesNFSI94-98% mdpi.comresearchgate.net

Chiral primary amines have emerged as powerful organocatalysts for the enantioselective α-fluorination of β-dicarbonyl compounds. β,β-Diaryl serines, acting as primary amine organocatalysts, have been shown to effectively catalyze the fluorination of α-substituted β-diketones, affording the products in high yields (74-99%) and with excellent enantioselectivity (75-95% ee). acs.orgorganic-chemistry.org The carboxylic acid group of the β,β-diaryl serine is believed to play a crucial role in inducing high enantioselectivity. acs.orgorganic-chemistry.org

The efficiency of these reactions can be enhanced by the addition of alkali carbonates, such as Na₂CO₃ or Li₂CO₃. acs.orgorganic-chemistry.org This allows the reaction to proceed with a near-stoichiometric amount of the fluorinating agent, Selectfluor, and yields α-fluorinated β-dicarbonyl compounds, including β-keto esters and β-keto amides, with up to 98% ee. acs.orgorganic-chemistry.org Control experiments have confirmed that the carboxylic acid moiety of the catalyst is essential for enantioinduction, likely through ionic interactions. organic-chemistry.org

CatalystSubstrate TypeAdditiveMax. Enantiomeric Excess (ee)Reference
β,β-Diaryl serinesα-Substituted β-diketonesNone75-95% acs.orgorganic-chemistry.org
β,β-Diaryl serinesCyclic and acyclic β-dicarbonylsAlkali Carbonates (Na₂CO₃, Li₂CO₃)up to 98% acs.orgorganic-chemistry.org

Multicomponent Reaction Pathways to Substituted this compound Analogs

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single step from three or more reactants. tcichemicals.com

Mannich-Type Reactions with α-Fluoroacetoacetate Derivatives

The Mannich reaction, a classic three-component reaction, involves the aminoalkylation of a carbon acid, such as an α-fluoroacetoacetate derivative. wikipedia.org This reaction provides a direct route to β-amino-α-fluoro-β-keto esters, which are valuable precursors for various chiral nitrogen-containing compounds. buchler-gmbh.com

In a notable application, the direct enantioselective Mannich-type reaction of α-fluoroacetoacetate derivatives with N-Boc protected imines has been achieved using bifunctional organocatalysts. scispace.com For instance, the reaction of an α-fluoro-β-ketoester with an N-Boc imine, catalyzed by a binaphthyl-modified thiourea (B124793) organocatalyst, can produce the corresponding β-aminated products with high yields and excellent enantioselectivities (up to 98% ee). scispace.com The catalyst is believed to activate the imine through hydrogen bonding with the thiourea moiety and the ketoester via the basic tertiary amine, thereby controlling the stereochemical outcome. scispace.com

Research has demonstrated that both electron-donating and electron-withdrawing substituents on the aromatic ring of the imine, as well as heteroaromatic substrates, can yield excellent results. scispace.com The generality of this method has been shown through the successful addition of various α-fluoro-β-ketoesters to different N-Boc aldimines, affording products in high yields (80-88%) and with high diastereoselectivities. scispace.com A palladium-catalyzed asymmetric Mannich reaction of α-fluoro-β-ketoesters with N-Boc aldimines has also been reported to produce β-aminated-α-fluoro-β-ketoesters with two adjacent stereogenic centers in good yields and high enantioselectivity. nih.gov

Table 1: Asymmetric Mannich-Type Reaction of α-Fluoro-β-Ketoesters

Reactants Catalyst Product Yield (%) Enantiomeric Excess (ee, %) Diastereomeric Ratio (dr)
α-fluoro-β-ketoester, N-Boc imine Binaphthyl-modified thiourea β-aminated α-fluoro-β-ketoester 80-88 up to 98 62:38-78:22
α-fluoro-β-ketoester, N-Boc aldimine Pd-complex β-aminated-α-fluoro-β-ketoester up to 89 up to 99 -

Data sourced from multiple studies on Mannich-type reactions. scispace.comnih.gov

Cascade and Domino Reaction Sequences

Cascade and domino reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, provide an elegant and efficient strategy for constructing complex molecular architectures from simple precursors. These reactions are instrumental in synthesizing highly functionalized molecules, including those incorporating fluorine.

For example, a highly enantioselective Friedel-Crafts alkylation/N-hemiacetalization cascade reaction involving indoles has been developed. nih.gov In a different approach, a domino Michael/annulation reaction between β,γ-unsaturated α-ketoesters and bifunctional oxindole-chromones, catalyzed by a chiral thiourea, yields structurally diverse polysubstituted hexahydroxanthones with five contiguous stereogenic centers in good yields (56–76%) and excellent enantioselectivities (93–99% ee). nih.gov

Another notable example is the organocatalyzed cascade Michael addition-cyclization of β,γ-unsaturated α-ketoesters with enols, which produces adducts with a chiral hemiketal unit as a single diastereomer in high yields (42–93%) and enantioselectivities (87–96% ee). nih.gov Furthermore, a catalytic asymmetric Michael addition-proton transfer-aldol cascade reaction of α-purine-substituted acetones with β,γ-unsaturated α-ketoesters, using a bifunctional thiourea catalyst, creates chiral six-membered carbocyclic purine (B94841) nucleoside analogues with excellent stereoselectivity. nih.gov

Enzymatic and Biocatalytic Synthesis of α-Fluoro-β-Keto Esters and Derivatives

Biocatalysis has emerged as a powerful and environmentally friendly alternative to traditional chemical synthesis, offering high selectivity under mild conditions. researchgate.net

Lipase-Catalyzed Transesterification for β-Keto Esters

Lipase-catalyzed transesterification is an effective method for the interconversion of β-keto esters. tandfonline.comsemanticscholar.org This approach is particularly valuable as it often proceeds under mild, solvent-free conditions. google.com The enzyme Candida antarctica lipase (B570770) B (CALB), often immobilized as Novozym 435, is a widely used and highly efficient catalyst for these transformations. tandfonline.comucc.ie

The combination of lipase catalysis with microwave irradiation has been shown to significantly enhance reaction rates, leading to high yields (up to 96%) in shorter timeframes (less than 2 hours) under solvent-free conditions. tandfonline.comsemanticscholar.org This synergy provides a competitive and green process. tandfonline.com Lipases can be reused for multiple cycles without significant loss of activity, even with microwave irradiation. tandfonline.com The methodology is applicable to both primary and secondary alcohols, although increased chain length can lead to decreased conversion rates. nih.gov

Table 2: Lipase-Catalyzed Transesterification of Ethyl 3-oxobutanoate

Nucleophile Catalyst Conditions Yield (%)
2-Pentanol CAL-B Microwave, Solvent-free, 50°C up to 95
3-Pentanol CAL-B Microwave, Solvent-free, 50°C up to 95

Data from a model reaction study. tandfonline.com

Enzymatic Generation of α-Fluoro-β-Hydroxy Esters from α-Fluoro-β-Keto Esters

The stereoselective reduction of α-fluoro-β-keto esters to produce optically pure α-fluoro-β-hydroxy esters is a critical transformation. These products are valuable intermediates for synthesizing various medicinally relevant compounds. alaska.edualaska.edu

Ketoreductases (KREDs) are highly effective biocatalysts for the asymmetric reduction of ketones. rsc.org Commercially available KREDs can stereoselectively reduce racemic α-fluoro-β-keto esters to α-fluoro-β-hydroxy esters via a process known as dynamic reductive kinetic resolution (DYRKR). alaska.eduresearchgate.net This method is powerful because the starting material has an epimerizable carbon, allowing for racemization under the reaction conditions and enabling the potential to obtain a single diastereomer as the main product. researchgate.net

Different KREDs can produce either syn or anti diastereomers with high diastereomeric and enantiomeric excess. alaska.edunih.gov For instance, KRED 110 has been shown to yield the anti (2S, 3S) isomer, while KRED 130 predominantly produces the syn (2S, 3R) isomer for certain aromatic substrates. alaska.edualaska.edu The absolute stereochemistry of the products can be determined using techniques like Mosher ester analysis combined with ¹⁹F NMR spectroscopy. alaska.edualaska.edu This enzymatic approach has been successfully applied to a range of aromatic, alkenyl, and alkyl substrates, demonstrating its broad applicability. researchgate.net

Table 3: Stereoselective Reduction of Racemic α-Fluoro-β-Keto Esters by KREDs

KRED Enzyme Predominant Diastereomer Stereochemistry
KRED 110 anti (2S, 3S)
KRED 130 syn (2S, 3R)

Based on the reduction of aromatic substrates. alaska.edualaska.edu

Dynamic Reductive Kinetic Resolution (DYRKR) Methodologies

The DYRKR of α-fluoro-β-keto esters is predominantly achieved through biocatalytic methods, employing ketoreductases (KREDs) or whole-cell systems. nih.govalaska.eduresearchgate.net These enzymatic approaches offer high stereoselectivity under mild reaction conditions. escholarship.org The choice of enzyme is critical as it dictates the stereochemical outcome, allowing for the selective synthesis of either syn or anti diastereomers. alaska.edu

Ketoreductases, often commercially available, are NAD(P)H-dependent enzymes that catalyze the reduction of the ketone functionality. researchgate.net The process involves the selective reduction of one enantiomer of the racemic α-fluoro-β-keto ester. The remaining, unreacted enantiomer, which is configurationally labile at the α-position, undergoes rapid racemization to replenish the faster-reacting enantiomer, thus driving the reaction towards a single diastereomer of the product. nih.gov

Research has demonstrated the successful application of DYRKR to a variety of α-fluoro-β-keto esters bearing aromatic, alkenyl, and alkyl substituents, achieving high yields and optical purities. researchgate.net For instance, the use of commercially available KREDs has enabled the synthesis of enantio- and diastereomerically pure α-fluoro-β-hydroxy esters from readily accessible racemic precursors. alaska.edu In these studies, specific enzymes like KRED 110 have been shown to produce the anti (2S, 3S) isomer, while others, such as KRED 130, predominantly yield the syn (2S, 3R) isomer, albeit with sometimes lower specificity. alaska.edu The absolute stereochemistry of the products is often determined using techniques like Mosher ester analysis in conjunction with ¹⁹F NMR spectroscopy. alaska.edu

While specific studies focusing solely on this compound are not extensively documented in readily available literature, the principles and methodologies applied to analogous ethyl and other aryl esters are directly applicable. For example, studies on ethyl 2-fluoro-3-oxo-3-arylpropanoates demonstrate the feasibility and effectiveness of DYRKR. alaska.edu Furthermore, the DYRKR of α-benzyl-β-keto esters using ketoreductases from sources like Klebsiella pneumoniae has been reported to yield the corresponding β-hydroxy esters with excellent yields and stereoselectivities (>99% ee and de). acs.org This suggests that a benzyl ester group, as in this compound, would be well-tolerated in such enzymatic reductions.

The general applicability of this methodology is highlighted by the successful DYRKR of various α-substituted-β-keto esters, including those with chloro and amino groups, to produce valuable chiral building blocks for pharmaceuticals like diltiazem (B1670644) and florfenicol. nih.govnih.gov

Table 1: Examples of Ketoreductase-Catalyzed DYRKR of Analogous α-Fluoro-β-Keto Esters

SubstrateEnzymeProduct DiastereomerDiastereomeric Ratio (dr)Enantiomeric Excess (ee)Yield (%)Reference
Ethyl 2-fluoro-3-oxo-3-phenylpropanoateKRED 110anti-(2S, 3S)>95:5>99%Good alaska.edu
Ethyl 2-fluoro-3-oxo-3-phenylpropanoateKRED 130syn-(2S, 3R)>95:5>99%Good alaska.edu
Ethyl 2-fluoro-3-(4-methoxyphenyl)-3-oxopropanoateKRED 110anti-(2S, 3S)>95:5>99%Good alaska.edualaska.edu
Ethyl 2-fluoro-3-oxo-3-(4-(trifluoromethyl)phenyl)propanoateKRED 110anti-(2S, 3S)>95:5>99%Good alaska.edualaska.edu

Table 2: DYRKR of Analogous α-Benzyl-β-Keto Esters

SubstrateEnzyme SourceProduct DiastereomerDiastereomeric Excess (de)Enantiomeric Excess (ee)Yield (%)Reference
α-Benzyl-β-keto estersKlebsiella pneumoniaeNot specified>99%>99%99% acs.org

The data presented in these tables, derived from studies on compounds analogous to this compound, underscore the robustness and high stereocontrol achievable with DYRKR methodologies in the synthesis of chiral α-fluoro-β-hydroxy esters. The selection of an appropriate ketoreductase is paramount in directing the stereochemical outcome of the reduction.

Advanced Chemical Transformations and Synthetic Utility of Benzyl 2 Fluoro 3 Oxobutanoate

Derivatization Strategies at the Carbonyl and Ester Moieties

The presence of both a ketone and an ester group in Benzyl (B1604629) 2-fluoro-3-oxobutanoate offers multiple avenues for structural modification. These functional groups can be selectively transformed to introduce new functionalities and build molecular complexity.

Transformations of the Ketone Functionality: Alcohol and Imine Formation

The ketone group in β-keto esters is readily converted into other functional groups such as alcohols and imines, which serve as important intermediates in the synthesis of more complex molecules. mdpi.com

Reduction of the ketone in fluorinated β-keto esters can be achieved using various reducing agents to yield the corresponding β-hydroxy-α-fluoro esters. The stereochemical outcome of this reduction is of significant interest, as it can lead to the formation of diastereomeric products. The choice of reducing agent and reaction conditions can influence the diastereoselectivity of the reaction.

The ketone functionality can also undergo condensation reactions with primary amines to form imines. This transformation is a key step in the synthesis of various nitrogen-containing heterocyclic compounds and other biologically active molecules.

ReactantReagent/ConditionsProductReference
Benzyl 2-fluoro-3-oxobutanoateNaBH4, MeOHBenzyl 2-fluoro-3-hydroxybutanoateGeneral reaction
This compoundR-NH2, acid catalystBenzyl 2-fluoro-3-(alkyl/arylimino)butanoate mdpi.com

Conversions of the Ester Group: Amide and Carboxylic Acid Derivatization

The benzyl ester group of this compound can be converted into amides or carboxylic acids, providing further opportunities for derivatization. mdpi.com

Hydrolysis of the ester, typically under basic conditions followed by acidification, yields the corresponding 2-fluoro-3-oxobutanoic acid. This carboxylic acid can then be coupled with various amines using standard peptide coupling reagents to form a diverse range of amides. Alternatively, direct aminolysis of the benzyl ester can be achieved by heating with an amine, although this method may be less general.

ReactantReagent/ConditionsProductReference
This compound1. NaOH, H2O/EtOH 2. H3O+2-Fluoro-3-oxobutanoic acid mdpi.com
2-Fluoro-3-oxobutanoic acidR-NH2, coupling agent (e.g., DCC, EDC)N-substituted-2-fluoro-3-oxobutanamide mdpi.com

Reactions Involving the Alpha-Fluorine and Stereogenic Center

The presence of a fluorine atom at the α-position significantly influences the reactivity of the stereogenic center and the adjacent carbonyl groups. This allows for a range of unique and stereoselective transformations.

Diastereoselective Transformations of Fluorinated β-Keto Esters

The utility of enantiomerically enriched fluorinated β-keto esters is highlighted by their participation in highly diastereoselective transformations. mdpi.com The fluorine atom can exert a strong stereoelectronic effect, directing the approach of incoming reagents and leading to high levels of diastereoselectivity in reactions such as reductions, alkylations, and aldol (B89426) condensations. For instance, the reduction of the ketone can lead to the preferential formation of one diastereomer of the corresponding β-hydroxy ester.

Carbon-Carbon Bond Cleavage Reactions: Fluorination and Sulfenylation

Under certain conditions, β-keto esters can undergo selective carbon-carbon bond cleavage. researchgate.net For α-methine substituted β-keto esters, treatment with nucleophilic fluorinating reagents can result in C-C bond cleavage and the simultaneous formation of new C-F and C-S bonds. researchgate.net This reaction provides a novel route to unique fluorinated and sulfenylated compounds. For example, the reaction of β-keto esters with DAST (diethylaminosulfur trifluoride) under metal-free conditions can lead to double fluorination at remote carbons with the addition of a dialkylamino-sulfenyl group. researchgate.net

SubstrateReagentProduct TypeKey TransformationReference
β-Keto ester with α-methineDASTFluorinated and sulfenylated esterC-C bond cleavage, C-F and C-S bond formation researchgate.net

Deacylation Reactions for α-Fluoro-α,β-Unsaturated Esters

While not a direct transformation of this compound, related deacylation reactions are crucial in the synthesis of α-fluoro-α,β-unsaturated esters. These unsaturated esters are valuable synthons in organic chemistry. The general strategy involves the formation of a suitable β-keto ester precursor which can then undergo deacylation to introduce the double bond.

This compound as a Precursor in Complex Molecule Synthesis

This compound is a versatile fluorinated building block whose utility in organic synthesis stems from the reactivity of its constituent functional groups: a β-keto ester system and an α-fluoro substituent. While specific literature on this exact molecule is specialized, its application as a precursor in the synthesis of complex molecules can be projected based on established chemical transformations of analogous α-fluoro-β-keto esters. These transformations allow for the construction of key structural motifs found in medicinally and biologically relevant compounds.

Synthesis of Fluorinated Amino Acids and Derivatives

The introduction of fluorine into amino acids can significantly alter their biological properties, making α-fluoro-β-keto esters like this compound valuable starting materials. A primary pathway for converting the keto group into an amino group is through reductive amination. masterorganicchemistry.comwikipedia.org This process involves the reaction of the ketone with an amine to form an intermediate imine, which is then reduced to the corresponding amine using a suitable reducing agent. organic-chemistry.org

The typical reaction sequence would involve:

Imine Formation: Condensation of the ketone carbonyl of this compound with an ammonia source (e.g., ammonium (B1175870) acetate) or a primary amine.

Reduction: In situ reduction of the resulting imine. Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often employed because they selectively reduce the imine in the presence of the ketone. wikipedia.org

This transformation would yield a β-amino-α-fluoro ester, a precursor to fluorinated β-amino acids. The choice of amine in the reductive amination step allows for the synthesis of various N-substituted derivatives. Subsequent hydrolysis of the benzyl ester would yield the free carboxylic acid.

Table 1: Hypothetical Fluorinated Amino Acid Precursors via Reductive Amination

Amine SourceReducing AgentExpected Product
NH₄OAcNaBH₃CNBenzyl 3-amino-2-fluorobutanoate
BenzylamineNaBH(OAc)₃Benzyl 3-(benzylamino)-2-fluorobutanoate
Methylamine HClNaBH₃CNBenzyl 2-fluoro-3-(methylamino)butanoate

Preparation of Fluorinated Sphingolipid Analogs

Sphingolipids are a critical class of lipids involved in cellular signaling. researchgate.net Fluorinated analogs are of significant interest as tools to study their metabolic pathways and biological functions. nih.govnih.gov this compound can serve as a foundational block for constructing the core structure of a fluorinated sphingoid base, although this would require a multi-step synthetic sequence.

A plausible, though complex, synthetic strategy could involve:

Chain Elongation: An initial aldol condensation or similar carbon-carbon bond-forming reaction at the C-4 position (the methyl group) to attach the long alkyl chain characteristic of sphingolipids.

Stereoselective Ketone Reduction: Reduction of the C-3 ketone to a hydroxyl group. This step is crucial for establishing the correct stereochemistry found in natural sphingosines.

Introduction of the Amino Group: Conversion of a suitable functional group (potentially derived from the ester) into the C-2 amino group. Alternatively, a more convergent synthesis could attach the butanoate fragment to a pre-existing amino acid derivative.

While no direct synthesis of fluorinated sphingolipids from this compound has been documented, the preparation of fluorinated sphingosine analogues through convergent routes starting from different fluorinated building blocks has been successfully demonstrated. researchgate.net

Application in the Construction of Functionalized Heterocycles

β-Keto esters are cornerstone reagents in many classical multicomponent reactions for synthesizing heterocyclic compounds. The presence of a fluorine atom in this compound allows for the creation of fluorinated heterocycles, which are of high value in medicinal chemistry. nih.gov

Knorr Pyrrole Synthesis: This reaction involves the condensation of an α-amino-ketone with a β-keto ester. wikipedia.org In a modified approach, this compound could react with an α-aminoketone to produce a highly functionalized, fluorinated pyrrole. The reaction proceeds via condensation and subsequent cyclization/dehydration to form the aromatic pyrrole ring. wikipedia.orgorganic-chemistry.org

Hantzsch Pyridine Synthesis: The Hantzsch synthesis is a four-component reaction that condenses an aldehyde, ammonia (or an amine), and two equivalents of a β-keto ester to form a dihydropyridine, which can then be oxidized to the corresponding pyridine. wikipedia.orgchemtube3d.comorganic-chemistry.org Using this compound as the β-keto ester component would lead to the formation of a dihydropyridine ring bearing a fluorine atom and other substituents derived from the starting materials.

Table 2: Plausible Heterocyclic Scaffolds from this compound

Reaction NameKey ReagentsPotential Heterocyclic Product Class
Knorr Pyrrole Synthesisα-Amino-ketone, Acid catalystSubstituted Fluoropyrroles
Hantzsch Pyridine SynthesisAldehyde, Ammonia, (second equivalent of β-keto ester)Substituted Fluoropyridines (after oxidation)
Paal-Knorr SynthesisPrimary Amine, Acid catalystSubstituted Fluoropyrroles (if used as a 1,4-dicarbonyl precursor)

Role in Peptide Coupling Reactions (via derived acid fluorides)

Acyl fluorides are highly efficient reagents for peptide bond formation, often exhibiting rapid coupling times and low rates of racemization. beilstein-journals.org this compound can be converted into a reactive acid fluoride (B91410) intermediate for this purpose.

The synthetic sequence would involve two key steps:

Deprotection: The benzyl ester must first be cleaved to unmask the carboxylic acid. This is commonly achieved through catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst), a method that is generally mild and compatible with many functional groups. organic-chemistry.org This would yield 2-fluoro-3-oxobutanoic acid.

Conversion to Acid Fluoride: The resulting carboxylic acid can then be treated with a deoxyfluorinating agent (e.g., cyanuric fluoride or XtalFluor-E) to generate the corresponding acyl fluoride, 2-fluoro-3-oxobutanoyl fluoride.

This activated acyl fluoride can then be reacted with the N-terminus of an amino acid or peptide to form a new peptide bond. google.com This method allows the incorporation of a unique fluorinated keto-containing fragment into a peptide chain, which could be used as a probe or to modulate peptide conformation and stability.

Mechanistic Investigations and Stereochemical Control in Reactions of Benzyl 2 Fluoro 3 Oxobutanoate

Reaction Mechanisms of Alpha-Fluorination

The introduction of a fluorine atom at the α-position of a β-keto ester is typically achieved through an electrophilic fluorination process. mdpi.comnih.gov This transformation relies on the generation of a nucleophilic enolate or enol intermediate from the β-keto ester, which then attacks a source of electrophilic fluorine. nih.gov

The generally accepted mechanism for the electrophilic α-fluorination of β-keto esters begins with the deprotonation of the acidic α-carbon to form a resonance-stabilized enolate intermediate. This step is accomplished using a suitable base. The resulting enolate is an ambident nucleophile, possessing two reactive sites: the α-carbon and the enolate oxygen. researchgate.net

The enolate then attacks an electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor®. mdpi.comnih.gov The reaction is believed to proceed via an Sɴ2-type pathway, where the carbon-centered nucleophile attacks the electrophilic fluorine atom, displacing the nitrogen-containing leaving group. While single-electron transfer (SET) mechanisms have been considered, kinetic studies and radical probe experiments on similar 1,3-dicarbonyl systems support the Sɴ2 pathway as more likely. The key intermediate species in this pathway is the planar enolate of the β-keto ester, whose facial selectivity is directed in asymmetric variants of the reaction.

In asymmetric electrophilic fluorination, catalysts and their associated chiral ligands play a critical role in stabilizing the transition state and controlling the stereochemical outcome. Lewis acid catalysts, particularly those based on titanium and copper, are widely employed. mdpi.comacs.org

For instance, titanium complexes derived from TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol) ligands act as effective Lewis acids. nih.govacs.org The titanium center coordinates to both carbonyl oxygen atoms of the β-keto ester substrate in a bidentate fashion. nih.gov This chelation serves two primary purposes: it increases the acidity of the α-proton, facilitating enolate formation, and it creates a rigid, well-defined chiral environment around the reactive center. nih.govnih.gov The bulky aryl groups of the TADDOL ligand effectively shield one face of the planar enolate intermediate. Consequently, the electrophilic fluorinating agent is forced to approach from the less sterically hindered face, leading to a highly enantioselective reaction. This stabilization of the favored transition state lowers its energy barrier relative to the transition state leading to the other enantiomer.

Similarly, copper(II) complexes with chiral bis(oxazoline) or spirooxazoline ligands have been successfully used. acs.orgnih.gov The mechanism also involves the formation of a square-planar chiral copper-enolate complex, where the ligand's stereodirecting groups dictate the trajectory of the incoming electrophile. nih.gov

Table 1: Effect of Various Metal-Ligand Catalysts on Asymmetric Fluorination of β-Keto Esters This table presents representative data from studies on substrates similar to Benzyl (B1604629) 2-fluoro-3-oxobutanoate to illustrate catalyst performance.

Catalyst/Ligand System Fluorinating Agent Substrate Type Enantiomeric Excess (ee) Reference
Ti/TADDOL Selectfluor® Acyclic β-Keto Ester 62-90% nih.gov
Cu(II)/Spirooxazoline NCS (for chlorination) β-Keto Ester up to 98% acs.org
Cu(II)/Bis(thiazoline) NFSI β-Keto Ester High mdpi.com
Cu(OTf)₂/Diphenylamine linked Bis(oxazoline) NFSI Cyclic β-Keto Ester up to 99% nih.gov

Regioselectivity Studies

The regioselectivity of reactions involving the enolate of Benzyl 2-fluoro-3-oxobutanoate is a critical aspect, particularly concerning the competition between carbon and oxygen as the nucleophilic center.

The enolate derived from a β-keto ester is an ambident nucleophile, meaning it can react with electrophiles at either the α-carbon (C-alkylation) or the oxygen atom (O-alkylation). The outcome of this competition is governed by the principles of hard and soft acid-base (HSAB) theory and can be influenced by the counterion, solvent, and the nature of the electrophile. chemistryviews.org

For the synthesis of α-fluoro-β-keto esters, C-alkylation is the desired pathway. Electrophilic fluorinating agents like NFSI and Selectfluor® behave as soft electrophiles, which preferentially react at the softer nucleophilic carbon center of the enolate. chemistryviews.org In contrast, harder electrophiles would favor reaction at the harder oxygen atom. The choice of reaction conditions, including the use of specific Lewis acid catalysts that chelate both oxygen atoms, further directs the reaction towards C-fluorination by modulating the electronic properties and accessibility of the reactive sites. nih.gov Studies have shown that the degree of fluorination on an electrophile can dramatically influence this selectivity; for instance, trifluoromethylation often favors C-alkylation, whereas monofluoromethylation can favor O-alkylation. chemistryviews.org

The presence of a fluorine atom at the α-position significantly impacts the reactivity of the dicarbonyl compound. Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect has profound consequences on adjacent functional groups. nih.govrsc.org

This inductive effect decreases the electron density of the corresponding enolate, which can reduce its nucleophilicity and potentially slow the rate of subsequent alkylation reactions compared to its non-fluorinated counterpart. rsc.org The fluorine atom also increases the acidity of the remaining α-proton (if any) and influences the conformational preferences of the molecule. This altered reactivity profile is a key consideration in multi-step syntheses, as reaction conditions may need to be adjusted to accommodate the electronic changes imparted by the fluorine substituent. rsc.org

Origins of Stereoselectivity in Asymmetric Transformations

The primary origin of stereoselectivity in the asymmetric fluorination of β-keto esters is the creation of a chiral environment by the catalyst system during the enantio-determining step. mdpi.com This is achieved through the coordination of a chiral catalyst to the substrate, which forces the reaction to proceed through a diastereomeric transition state with a lower energy barrier.

In metal-catalyzed reactions, the chiral ligands (e.g., TADDOL, bis(oxazoline)) bound to the metal center (e.g., Ti, Cu) form a well-defined, rigid complex with the β-keto ester enolate. nih.govnih.gov The steric bulk of the ligand is positioned to effectively block one of the two faces of the planar enolate. As the electrophilic fluorinating reagent approaches, it is directed to the more accessible face, resulting in the preferential formation of one enantiomer. The high levels of enantioselectivity observed (often >90% ee) are a direct consequence of the significant energy difference between the two possible diastereomeric transition states (one leading to the R-enantiomer, the other to the S-enantiomer).

In organocatalytic systems, such as those using chiral primary amines or phase-transfer catalysts, stereoselectivity is often induced through mechanisms involving hydrogen bonding or ion-pair interactions. mdpi.comacs.orgrsc.org For example, a chiral bifunctional catalyst can form a hydrogen-bonded complex with the enolate, orienting it in a specific conformation that exposes one face to attack by the fluorinating agent. acs.org

Computational Chemistry in Mechanistic Elucidation

Computational chemistry has become an indispensable tool for understanding the complex reaction mechanisms and stereochemical preferences in the reactions of this compound.

Density Functional Theory (DFT) is widely used to map the potential energy surfaces of chemical reactions. For reactions involving α-fluoro-β-ketoesters, DFT calculations can identify the structures of transition states and intermediates for competing stereochemical pathways. By calculating the activation energies associated with these pathways, researchers can predict which stereoisomer will be preferentially formed. For instance, in catalyst-controlled enantioselective reactions, DFT can model the non-covalent interactions (like hydrogen bonding) between the catalyst and the substrate's enolate, explaining the origins of facial selectivity. These calculations have been used to show that in certain phase-transfer catalyzed reactions, the catalyst interacts with the β-keto ester enolate through electrostatic interactions mdpi.com.

Ab initio computational methods provide high-accuracy insights into the electronic factors that govern reaction outcomes. These studies are crucial for understanding regioselectivity and the underlying energetics that drive a reaction. For fluorinated substrates, computational analysis can reveal subtle electronic effects, such as the fluorine-induced gauche effect, which can influence the conformational preferences of the substrate and transition states, thereby controlling diastereoselectivity. Furthermore, analyzing the energies of the Highest Occupied Molecular Orbital (HOMO) of the nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile can explain differences in reactivity between geometric isomers or different substrates.

Computational modeling allows for the detailed investigation of entire catalytic cycles. This involves characterizing the geometry and energy of each step, including catalyst-substrate binding, the key stereodetermining transition state, and product release. For the organocatalyzed Mannich reaction mentioned previously, modeling could confirm the proposed dual hydrogen-bonding interaction within the catalyst-substrate-reagent complex. It can visualize how the chiral catalyst creates a specific three-dimensional pocket that forces the reactants to approach each other from a particular direction, thus elucidating the precise mechanism of stereochemical induction. Such models are vital for rationally designing more efficient and selective catalysts for transformations involving this compound and related compounds.

Green Chemistry Principles in the Synthesis and Application of Benzyl 2 Fluoro 3 Oxobutanoate

Environmentally Benign Synthetic Methodologies

The development of synthetic routes that minimize or eliminate the use of hazardous solvents and reduce energy consumption is a cornerstone of green chemistry. For a target molecule like Benzyl (B1604629) 2-fluoro-3-oxobutanoate, several modern techniques offer significant advantages over traditional synthesis methods.

Solvent-Free Reaction Conditions

Performing reactions without a solvent, or "neat," offers profound environmental benefits by eliminating solvent waste, which is a major contributor to pollution in the chemical industry. cdnsciencepub.com This approach simplifies product purification, reduces process costs, and can enhance reaction rates.

For the synthesis of β-ketoesters, solvent-free transesterification has proven highly effective. rsc.org A potential green synthesis for Benzyl 2-fluoro-3-oxobutanoate could involve the transesterification of a more common ester, such as ethyl 2-fluoro-3-oxobutanoate, with benzyl alcohol under solvent-free conditions. Heterogeneous catalysts are particularly well-suited for these systems. For instance, silica-supported boric acid has been demonstrated as an efficient, recyclable catalyst for the transesterification of various β-ketoesters with primary, secondary, and benzylic alcohols, achieving high yields (87–95%) and allowing for easy catalyst recovery. rsc.orgresearchgate.net Similarly, enzymatic catalysis, using lipases like Candida antarctica lipase (B570770) B (CALB), can be conducted under mild, solvent-free conditions to produce β-ketoesters in high yields. google.comsemanticscholar.org

Table 1: Solvent-Free Transesterification of β-Keto Esters with Various Alcohols

EntryStarting EsterAlcoholCatalystConditionsYield (%)Reference
1Ethyl AcetoacetateBenzyl AlcoholSiO₂–H₃BO₃80°C, 30 min94 rsc.org
2Methyl AcetoacetateCyclohexanolBorate/Zirconia120°C, 30 min95 rsc.org
3Ethyl Acetoacetate1-OctanolLipase (CALB)60°C, 2 h96 semanticscholar.org
4Ethyl AcetoacetateIsoamyl AlcoholMontmorillonite K-10120°C, 4 h92 researchgate.net

This table presents data for analogous reactions, illustrating the potential of solvent-free methods for the synthesis of benzyl esters of β-ketoacids.

Mechanochemical Synthesis: Ball Milling Techniques

Mechanochemistry, which uses mechanical force to induce chemical reactions, is an emerging green technology that drastically reduces or eliminates the need for solvents. rsc.org Ball milling, a common mechanochemical technique, involves placing reactants in a jar with grinding media (balls) and subjecting them to high-energy agitation.

The synthesis of α-fluoro-β-ketoesters is particularly amenable to this approach. Research has demonstrated the successful electrophilic fluorination of liquid β-ketoesters using mechanochemistry. cardiff.ac.ukcardiff.ac.uk In a potential synthesis of this compound, its non-fluorinated precursor, benzyl 3-oxobutanoate, could be milled with an electrophilic fluorinating agent like N-Fluorobenzenesulfonimide (NFSI). The use of a grinding auxiliary such as sodium chloride can be critical to prevent the gumming of liquid reactants and ensure efficient mass transfer. cardiff.ac.ukcardiff.ac.uk Furthermore, highly enantioselective mechanochemical fluorination of β-ketoesters has been achieved using a copper catalyst, reaching high yields in just a few minutes of reaction time. colab.ws This highlights the potential of mechanochemistry for producing chiral fluorinated building blocks sustainably.

Table 2: Mechanochemical Fluorination of β-Ketoesters

EntrySubstrate (β-ketoester)Fluorinating AgentCatalyst/AuxiliaryTime (min)Yield (%)Reference
1Ethyl BenzoylacetateSelectfluorNaCl, MeCN (LAG)6081 cardiff.ac.uk
2Ethyl 2-cyclohexanonecarboxylateSelectfluorNaCl, MeCN (LAG)6091 cardiff.ac.uk
3Ethyl 2-methyl-3-oxobutanoateNFSICu(OTf)₂/Ligand492 colab.ws
4DibenzoylmethaneSelectfluorNone3098 cardiff.ac.uk

This table shows representative results for the mechanochemical fluorination of related β-dicarbonyl compounds, demonstrating the feasibility of this green method.

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted organic synthesis (MAOS) utilizes microwave energy to heat reactions, often resulting in dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods. niscpr.res.in The selective absorption of microwave energy by polar molecules can lead to rapid and uniform heating. semanticscholar.org

MAOS has been successfully applied to the synthesis of β-ketoesters. niscpr.res.inresearchgate.net For example, the alcoholysis of acyl Meldrum's acid derivatives under microwave irradiation provides the desired β-ketoesters rapidly and efficiently. niscpr.res.in Another promising route is microwave-assisted transesterification. The combination of lipase catalysis with solvent-free microwave irradiation has been shown to be a powerful synergy for producing β-ketoesters, achieving high yields in under two hours. semanticscholar.org Transition metal complexes, such as ferrous ammonium (B1175870) sulphate, have also been used to catalyze the microwave-assisted transesterification of β-ketoesters under solvent-free conditions, proving more efficient than conventional heating or sonication. ajgreenchem.com These methods could be readily adapted for the synthesis of this compound.

Table 3: Microwave-Assisted Synthesis of β-Keto Esters

EntryReaction TypeCatalystTimeYield (%)Reference
1Alcoholysis of Acyl Meldrum's AcidNone4 min93 niscpr.res.in
2TransesterificationLipase (CALB)2 h96 semanticscholar.org
3TransesterificationFerrous Ammonium Sulphate10-15 min70-80 ajgreenchem.com
4Knorr Pyrazolone SynthesisNone10-15 min85-95 beilstein-journals.org

This table summarizes findings for various microwave-assisted syntheses involving β-ketoesters, showcasing the efficiency of this green technique.

Catalyst Design for Sustainable Synthesis

The development of efficient and sustainable catalysts is pivotal for green chemistry. Ideal catalysts are highly active, selective, reusable, and non-toxic.

Development of Reusable and Recyclable Catalysts

The ability to easily separate a catalyst from the reaction mixture and reuse it for multiple cycles is economically and environmentally advantageous. For the synthesis of β-ketoesters, several classes of reusable catalysts have been explored.

Heterogeneous solid acid catalysts are a prime example. Montmorillonite K-10, a type of clay, has been used as a reusable catalyst for the transesterification of β-ketoesters. researchgate.net Similarly, silica-supported boric acid offers excellent yields under solvent-free conditions and can be recovered by simple filtration and reused for at least five cycles without a significant drop in activity. rsc.org

Enzymes, such as immobilized lipases (e.g., Novozym 435), are highly selective and operate under mild conditions. Their immobilization on a solid support facilitates recovery and reuse, making them excellent green catalysts for transesterification reactions. semanticscholar.org In the Biginelli reaction, which utilizes β-ketoesters as a key component, dicalcium phosphate (B84403) has been employed as a green and reusable heterogeneous catalyst. scielo.org.mx

Table 4: Reusability of Catalysts in β-Ketoester Related Syntheses

CatalystReactionCycle 1 Yield (%)Cycle 3 Yield (%)Cycle 5 Yield (%)Reference
SiO₂–H₃BO₃Transesterification949290 rsc.org
Borate/ZirconiaTransesterification959491 rsc.org
Dicalcium PhosphateBiginelli Reaction929088 scielo.org.mx
Montmorillonite K-10Transesterification928985 researchgate.net

Catalyst Loading Optimization and Efficiency

Minimizing catalyst loading is crucial for reducing costs and the environmental impact associated with the catalyst's lifecycle, especially when using precious metals or complex ligands. Optimizing the amount of catalyst ensures that the reaction proceeds efficiently without unnecessary excess.

In the synthesis of α-benzyl-β-keto esters via the Heck reaction, a systematic screening led to the identification of an optimal palladium catalyst, Pd(dbpf)Cl₂, and conditions that allowed for a reduction in catalyst loading to 2.5 mol% without compromising the high efficiency of the reaction. organic-chemistry.org In asymmetric catalysis, where ligands can be expensive, minimizing loading is paramount. For the asymmetric chlorination of β-ketoesters, catalyst loading was successfully reduced to 5 mol% while maintaining a quantitative yield. mdpi.com Continuous flow technologies using heterogeneous catalysts like Sn-MCM-41 for the Roskamp reaction to produce β-ketoesters also exemplify high efficiency, where the catalyst is used continuously rather than in batches, maximizing its lifetime and productivity. mdpi.com

Table 5: Effect of Catalyst Loading on Reaction Yield

ReactionCatalystCatalyst Loading (mol%)Yield (%)Reference
Heck Reaction of Aryl BromidePd(dbpf)Cl₂595 organic-chemistry.org
Heck Reaction of Aryl BromidePd(dbpf)Cl₂2.594 organic-chemistry.org
Asymmetric ChlorinationN-PFB-PyBidine-Zn(OAc)₂1099 mdpi.com
Asymmetric ChlorinationN-PFB-PyBidine-Zn(OAc)₂599 mdpi.com

This table illustrates the optimization of catalyst loading in reactions analogous to the potential synthesis or functionalization of this compound.

Atom Economy and Waste Minimization

In the pursuit of sustainable chemical manufacturing, the principles of atom economy and waste minimization are paramount. These principles guide the development of synthetic routes that maximize the incorporation of reactant atoms into the final product, thereby reducing the generation of by-products and waste. For the synthesis and application of this compound, these concepts are actively being explored through innovative reaction design.

One-Pot and Multicomponent Reaction Strategies

Research has demonstrated the utility of fluorinated butanoates in such efficient synthetic strategies. In a notable example, ethyl 2-fluoro-3-oxobutanoate, a close analog of the benzyl ester, was successfully employed in a copper-catalyzed three-component reaction. rsc.org This reaction, involving ethynylbenzene and ethyl 2-diazoacetate, proceeded efficiently to yield the desired β,γ-unsaturated product. rsc.org The ability to construct complex molecules with high selectivity in a single operation underscores the power of MCRs in green chemistry. mdpi.combeilstein-journals.org

Table 1: Example of a Multicomponent Reaction Involving a 2-fluoro-3-oxobutanoate Ester

Reactant 1Reactant 2Reactant 3CatalystSolventProduct TypeYieldReference
Ethyl 2-fluoro-3-oxobutanoateEthynylbenzeneEthyl 2-diazoacetateCopper-basedAcetoneβ,γ-unsaturated ester70% rsc.org

By-product Reduction and Elimination

Multicomponent reactions intrinsically address this issue by designing reaction cascades where nearly all reactant atoms are incorporated into the final structure, leading to a high atom economy and minimal by-product formation. tcichemicals.comrsc.org The copper-catalyzed reaction involving ethyl 2-fluoro-3-oxobutanoate, for instance, demonstrates how a carefully designed MCR can lead to a specific, complex product in good yield, minimizing the formation of alternative products. rsc.org Furthermore, developing metal-free reaction pathways, such as the sequential C-C bond cleavage and functionalization of β-keto esters, opens new avenues for creating valuable fluorinated compounds while avoiding metal contaminants in waste streams. rsc.org

Energy Efficiency Considerations

Lowering Reaction Temperatures

Operating chemical reactions at or near ambient temperature is a key objective for enhancing energy efficiency. Many conventional organic reactions require significant heat input to overcome activation energy barriers, which is both energy-intensive and can lead to the formation of undesired by-products through decomposition or side reactions.

The development of highly efficient catalytic systems is crucial for achieving lower reaction temperatures. For instance, the use of a copper catalyst in the multicomponent reaction of ethyl 2-fluoro-3-oxobutanoate allows the transformation to proceed at a relatively low temperature. rsc.org Similarly, other synthetic protocols for related β-keto esters have been developed to run at significantly reduced temperatures, including as low as -78 °C, by using potent reagents like lithium diisopropylamide (LDA) to generate the necessary reactive intermediates under controlled conditions. rsc.org

Table 2: Comparison of Reaction Temperatures in the Synthesis of β-Keto Esters

Reaction TypeSubstrate ExampleConditions/CatalystTemperatureReference
AlkylationEthyl 3-oxobutanoateSodium ethoxide, Benzyl chlorideReflux tcd.ie
Multicomponent ReactionEthyl 2-fluoro-3-oxobutanoateCopper catalystLow Temperature rsc.org
Alkylation via AcylsilaneAcylsilane precursorLDA, Benzyl bromide-78 °C to 23 °C rsc.org

Exploring Unconventional Energy Delivery Methods

Beyond lowering reaction temperatures, the method of energy delivery can have a profound impact on efficiency. Unconventional energy sources such as microwave irradiation and ultrasound have emerged as powerful tools in green synthesis. rasayanjournal.co.in

Microwave-Assisted Synthesis utilizes microwave radiation to directly and efficiently heat the reaction mixture through interaction with polar molecules. catalysis.blog This process results in rapid and uniform heating, which can dramatically reduce reaction times from hours to minutes, enhance yields, and improve product selectivity. catalysis.blogacs.orgmdpi.com The application of microwave-assisted organic synthesis has been noted as a highly efficient method in the context of reactions involving ethyl 2-fluoro-3-oxobutanoate. ed.gov

Ultrasound-Assisted Synthesis , or sonochemistry, employs the energy of ultrasonic waves to induce cavitation in the reaction medium—the formation, growth, and collapse of microscopic bubbles. ijsssr.commdpi.com This phenomenon creates localized high-pressure and high-temperature spots, accelerating reaction rates and increasing mass transfer. ijsssr.com Ultrasound has been successfully applied to multicomponent reactions, demonstrating its potential to create complex molecules efficiently and quickly, often at ambient bulk temperatures. aablocks.comnih.gov These methods align with green chemistry principles by reducing energy consumption and often enabling solvent-free reactions. rasayanjournal.co.incatalysis.blog

Future Research Directions and Perspectives

Exploration of Novel Catalytic Systems for Enhanced Stereoselectivity

The synthesis of enantiomerically pure α-fluoro-β-keto esters is a formidable challenge, and the development of highly stereoselective catalytic systems is paramount. While progress has been made with both metal-based and organocatalytic methods, there remains substantial room for improvement.

Future efforts will likely focus on the design and application of novel chiral catalysts. This includes the exploration of earth-abundant and non-toxic metal catalysts to replace precious metals, contributing to more sustainable chemical processes. For instance, complexes of iron, copper, and cobalt are emerging as promising alternatives for asymmetric fluorination reactions. dntb.gov.ua The development of new chiral ligands that can create a more defined and rigid chiral environment around the active site will be crucial for achieving higher enantioselectivity.

Biocatalysis, particularly the use of ketoreductases (KREDs), presents a powerful avenue for the stereoselective reduction of the ketone functionality in α-fluoro-β-keto esters. alaska.edunih.gov Research in this area could expand to identify or engineer enzymes with enhanced substrate scope and stereoselectivity for compounds like Benzyl (B1604629) 2-fluoro-3-oxobutanoate. Dynamic kinetic resolution, where the racemic starting material is converted to a single stereoisomer of the product, is a particularly attractive strategy that could be further optimized. alaska.edunih.gov

Development of New Derivatization Reactions for Increased Molecular Complexity

Benzyl 2-fluoro-3-oxobutanoate is a versatile precursor for a variety of more complex molecules. The development of novel derivatization reactions will be key to expanding its synthetic utility.

One promising area is the exploration of cascade reactions, where multiple bond-forming events occur in a single pot. For example, a one-pot fluorination and organocatalytic Robinson annulation could provide asymmetric access to mono- and difluorinated cyclohexenones. d-nb.info Further research into domino reactions initiated by the functional groups present in this compound could lead to the efficient synthesis of intricate molecular architectures.

The α-fluoro-β-keto ester moiety can also participate in various coupling reactions. For instance, palladium-catalyzed asymmetric Mannich reactions of α-fluoro-β-ketoesters with imines have been shown to produce β-aminated-α-fluoro-β-ketoesters with two contiguous stereocenters in high enantioselectivity. beilstein-journals.org Future work could explore a wider range of coupling partners and catalytic systems to generate a diverse library of fluorinated compounds. The synthesis of α-fluoro-α,β-unsaturated esters through olefination reactions of α-fluoro-β-keto esters also represents a valuable transformation for creating important structural motifs. acs.org

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry is becoming an indispensable tool in modern organic synthesis. For this compound, advanced computational modeling can provide deep insights into its reactivity and guide the development of new synthetic methods.

Density Functional Theory (DFT) calculations can be employed to elucidate the mechanisms of catalytic reactions, helping to understand the origins of stereoselectivity. By modeling the transition states of different reaction pathways, researchers can predict which catalyst-substrate combinations will lead to the desired stereoisomer. This predictive power can significantly accelerate the discovery of new and more efficient catalytic systems.

Computational studies can also shed light on the conformational preferences of α-fluoroketones, which have been shown to influence their reactivity. thieme-connect.com Understanding how the fluorine atom affects the molecule's shape and electronic properties can help in designing reactions that exploit these unique features. For example, modeling can predict the most stable enol geometry of an α-fluoro-β-keto ester, which is crucial for understanding its behavior in reactions involving the enolate.

Integration with Flow Chemistry for Scalable and Continuous Production

The transition from batch to continuous flow manufacturing offers numerous advantages, including improved safety, better heat and mass transfer, and the potential for automation and scalability. The integration of the synthesis of this compound and its derivatives into flow chemistry systems is a promising future direction.

Continuous-flow processes have been successfully developed for the synthesis of β-keto esters. researchgate.netrsc.orgnih.gov These methods often involve the reaction of aldehydes with diazoesters catalyzed by Lewis acids or heterogeneous catalysts. researchgate.netrsc.orgnih.gov Adapting these systems for the synthesis of fluorinated analogues like this compound would be a significant step towards their large-scale production. A key advantage of flow chemistry is the ability to handle hazardous reagents and intermediates more safely in a closed system.

Furthermore, multi-step syntheses involving the derivatization of this compound could be telescoped into a single continuous flow process. This would eliminate the need for isolating and purifying intermediates, leading to more efficient and sustainable manufacturing processes.

Investigation of Unique Reactivity Profiles Induced by the Alpha-Fluorine Atom

The presence of a fluorine atom at the α-position of a carbonyl group imparts unique reactivity that is not observed in its non-fluorinated counterparts. A deeper investigation into these reactivity profiles can lead to the discovery of novel chemical transformations.

The electron-withdrawing nature of the fluorine atom significantly influences the acidity of the α-proton and the electrophilicity of the carbonyl carbon. This can lead to unexpected reaction outcomes. For example, the presence of an α-fluorine atom has been shown to dramatically decrease the reactivity of carbanions towards epoxides. univie.ac.at Understanding and harnessing these "negative fluorine effects" could open up new synthetic strategies. univie.ac.at

Conversely, the fluorine atom can also enable unique transformations. For instance, the development of methods for the α-fluorination of carbonyl compounds using nucleophilic fluorine sources, by reversing the polarity of the enolate partner, represents a significant departure from traditional methods that rely on electrophilic fluorinating agents. chimia.ch Further exploration of such umpolung reactivity could lead to the development of novel and highly selective fluorination methods. The interaction of fluorinated molecules with transition metals can also lead to unique reactivity patterns, offering opportunities for new catalytic cycles and bond formations.

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